molecular formula C15H18N2O2S B2934411 [(1-cyclohexyl-1H-benzimidazol-2-yl)thio]acetic acid CAS No. 331963-97-4

[(1-cyclohexyl-1H-benzimidazol-2-yl)thio]acetic acid

Cat. No.: B2934411
CAS No.: 331963-97-4
M. Wt: 290.38
InChI Key: TUBXMRNWYPJFOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Benzimidazole derivatives have been reported to exhibit antimicrobial activity , suggesting that they may target microbial enzymes or proteins.

Mode of Action

Benzimidazole derivatives are known to interact with their targets, leading to inhibition of essential microbial processes .

Biochemical Pathways

Given the antimicrobial potential of benzimidazole derivatives , it can be inferred that the compound may interfere with microbial metabolic pathways.

Result of Action

Based on the antimicrobial potential of benzimidazole derivatives , it can be inferred that the compound may lead to the death of microbial cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-cyclohexyl-1H-benzimidazol-2-yl)thio]acetic acid is unique due to the combination of its benzimidazole ring, thioacetic acid group, and cyclohexyl moiety. This combination imparts distinct chemical and biological properties that are not observed in simpler analogs .

Properties

IUPAC Name

2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c18-14(19)10-20-15-16-12-8-4-5-9-13(12)17(15)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBXMRNWYPJFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=CC=CC=C3N=C2SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.